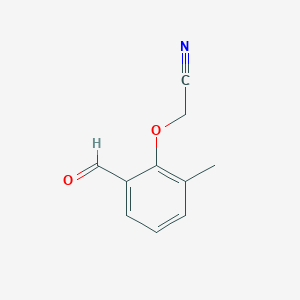

(2-Formyl-6-methylphenoxy)acetonitrile

Description

The Functional Group Landscape: Significance of Nitrile and Aldehyde Moieties in Complex Molecular Architectures

Functional groups are specific arrangements of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. ncert.nic.in In (2-Formyl-6-methylphenoxy)acetonitrile, the nitrile (-C≡N) and aldehyde (-CHO, or formyl) groups are of paramount importance.

The nitrile group is a highly versatile functional group in organic synthesis. Its carbon-nitrogen triple bond makes the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity allows nitriles to be converted into a variety of other functional groups, including:

Amines , through reduction. numberanalytics.com

Carboxylic acids , via hydrolysis. libretexts.orgnumberanalytics.com

Ketones , by reaction with Grignard reagents followed by hydrolysis. libretexts.org

The nitrile group is also a key pharmacophore in medicinal chemistry, found in over 60 small-molecule drugs. rsc.org Its inclusion in drug candidates can enhance binding affinity to targets, improve pharmacokinetic profiles, and in some cases, act as a covalent inhibitor. rsc.orgrsc.orgnih.gov

The aldehyde group , characterized by a carbonyl center bonded to a hydrogen and a hydrocarbyl group, is also highly reactive. The carbonyl carbon is electrophilic, making it a target for nucleophiles. fiveable.me Key reactions of aldehydes include:

Oxidation to carboxylic acids. fiveable.me

Reduction to primary alcohols.

Nucleophilic addition reactions , such as the formation of cyanohydrins with hydrogen cyanide. ncert.nic.in

Condensation reactions , like the Knoevenagel condensation. chemrxiv.org

The formyl group is significant in medicinal chemistry for its potential to enhance the anti-inflammatory and analgesic effects of various pharmaceutical agents. wisdomlib.org Aromatic aldehydes are also crucial intermediates in the synthesis of numerous fine chemicals and pharmaceuticals.

The combination of both a nitrile and an aldehyde group in a single molecule, as seen in this compound, creates a platform for diverse and complex molecular transformations.

Positioning this compound within Aromatic Ether and Nitrile Chemical Research

This compound belongs to the family of aromatic ethers and aromatic nitriles . Aromatic ethers are compounds where an ether linkage is attached to at least one aromatic ring. numberanalytics.com They are generally stable compounds, though the ether linkage can be cleaved under specific conditions. numberanalytics.com The alkoxy group of an aromatic ether is an activating group and directs electrophilic substitution to the ortho and para positions of the aromatic ring. byjus.com

As an aromatic nitrile, the compound is part of a class of molecules widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. numberanalytics.comnumberanalytics.com The electronic properties of the nitrile group, being strongly electron-withdrawing, influence the reactivity of the aromatic ring to which it is attached, although in this case, it is insulated by the ether linkage and methylene (B1212753) bridge.

The specific substitution pattern of this compound—with a formyl group at the 2-position, a methyl group at the 6-position, and the cyanomethyl ether group at the 1-position—suggests a molecule designed for specific synthetic purposes, where the steric and electronic effects of each substituent are strategically placed to influence reactivity and selectivity in subsequent chemical transformations. Research on related phenoxyacetonitrile (B46853) derivatives has explored their use as intermediates in the synthesis of anti-inflammatory agents and anticancer drugs.

Historical Context and Recent Advancements in the Synthetic Utility of Nitrile and Formyl Groups

The synthesis of nitriles has a long history, with one of the earliest methods being the Sandmeyer reaction , discovered in 1884. This reaction involves the conversion of an aryl diazonium salt to an aryl nitrile using copper(I) cyanide. numberanalytics.comnumberanalytics.com Another classic method is the Rosenmund-von Braun reaction , which prepares aryl nitriles from aryl halides. numberanalytics.com

In recent years, significant advancements have been made in nitrile synthesis, particularly through the use of transition-metal catalysis. Palladium, nickel, and copper catalysts are now commonly used for the cyanation of aryl halides and pseudohalides, often with milder reaction conditions, higher yields, and a broader substrate scope than traditional methods. numberanalytics.comnumberanalytics.comresearchgate.net Modern approaches also focus on developing more sustainable methods, such as using greener solvents or non-metallic, organic cyano-group sources to avoid the toxicity associated with metal cyanides. numberanalytics.comkaist.ac.kr

The introduction of a formyl group onto an aromatic ring, known as formylation, is a fundamental transformation in organic chemistry. wikipedia.org Classic named reactions for this purpose include:

Gattermann–Koch reaction : Uses carbon monoxide and hydrochloric acid to formylate benzene (B151609) and its derivatives. wikipedia.org

Vilsmeier-Haack reaction : Employs dimethylformamide and phosphorus oxychloride to formylate activated aromatic compounds. wisdomlib.org

Reimer-Tiemann reaction : Converts phenols into phenolic aldehydes using chloroform (B151607) in a basic solution. britannica.com

Recent research continues to refine these methods and develop new catalytic systems for more efficient and selective formylation reactions. The synthetic utility of both nitrile and formyl groups remains a vibrant area of chemical research, driven by their importance as versatile intermediates in the synthesis of complex and valuable molecules.

Data on Related Phenoxyacetonitrile Compounds

To provide context for the properties of this compound, the following tables present data for related compounds.

Table 1: Physicochemical Properties of Substituted Phenoxyacetonitriles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | 303224-34-2 | C₁₀H₉NO₂ | 175.19 | Not available | Not available |

| 2-(2-Formyl-6-methoxyphenoxy)acetonitrile | 127500-89-4 | C₁₀H₉NO₃ | 191.18 | 114-115 | 355.1 (Predicted) |

| (4-Formyl-2-methoxyphenoxy)acetonitrile | 342592-62-5 | C₁₀H₉NO₃ | 191.18 | Not available | Not available |

| 2-(4-Methylphenoxy)acetonitrile | 33901-44-9 | C₉H₉NO | 147.17 | Not available | Not available |

| 2,5-Difluoro-phenoxyacetonitrile | Not available | C₈H₅F₂NO | 169.13 | Not available | Not available |

Data sourced from various chemical databases and suppliers. chemicalbook.comsigmaaldrich.comguidechem.comscbt.comnih.govnih.gov Note that experimental data for the title compound is limited.

Synthetic Methodologies for this compound and Analogous Structures

The synthesis of this compound, a substituted aromatic compound, involves a multi-step process that strategically builds the molecule by forming the ether linkage and then functionalizing the aromatic ring. The construction of this and structurally similar molecules relies on established and versatile reactions in organic chemistry. These methodologies can be broadly categorized into the formation of the core phenoxyacetonitrile scaffold and the subsequent regioselective introduction of substituents onto the benzene ring.

Structure

3D Structure

Properties

CAS No. |

303224-34-2 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-(2-formyl-6-methylphenoxy)acetonitrile |

InChI |

InChI=1S/C10H9NO2/c1-8-3-2-4-9(7-12)10(8)13-6-5-11/h2-4,7H,6H2,1H3 |

InChI Key |

CTTDEBFGDMECPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)OCC#N |

Origin of Product |

United States |

Reactivity and Transformation Chemistry of 2 Formyl 6 Methylphenoxy Acetonitrile

Chemical Reactivity of the Nitrile Functionality

The nitrile group, characterized by a carbon-nitrogen triple bond (-C≡N), is a highly versatile functional group in organic synthesis. Its unique electronic structure imparts a dual reactivity profile, enabling it to react with a wide range of reagents. numberanalytics.com

The reactivity of the nitrile group is a direct consequence of its electronic properties. The significant difference in electronegativity between the carbon and nitrogen atoms results in a highly polarized triple bond. numberanalytics.com The nitrogen atom, being more electronegative, draws electron density towards itself, leading to a partial negative charge on the nitrogen and a partial positive charge on the carbon atom. This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles. fiveable.meopenstax.org

Conversely, the lone pair of electrons on the nitrogen atom can exhibit nucleophilic character, although this is less pronounced compared to amines due to the sp hybridization of the nitrogen. The greater s-character in the sp hybrid orbital holds the lone pair closer to the nucleus, reducing its basicity and nucleophilicity. libretexts.org

The resonance structures of the nitrile group further illustrate this charge distribution, with one contributing structure showing a positive charge on the carbon and a negative charge on the nitrogen. This inherent polarity is central to the diverse reactivity of nitriles. fiveable.me

Table 1: Electronic Properties of the Nitrile Functional Group

| Feature | Description |

| Hybridization | The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry with a bond angle of 180°. libretexts.org |

| Polarity | The C≡N bond is highly polar due to the electronegativity difference between carbon and nitrogen. numberanalytics.com |

| Electrophilic Center | The carbon atom is electron-deficient and serves as an electrophilic site for nucleophilic attack. openstax.org |

| Nucleophilic Center | The nitrogen atom possesses a lone pair of electrons, giving it nucleophilic and basic properties, albeit weaker than in amines. libretexts.org |

The unique reactivity of the nitrile group in (2-Formyl-6-methylphenoxy)acetonitrile allows for its conversion into a variety of other important functional groups. These transformations typically involve reactions at the electrophilic carbon and the nucleophilic nitrogen of the cyano group.

Nitriles can be readily reduced to primary amines, a fundamental transformation in organic synthesis. This reduction can be achieved using several methods, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups in the molecule. chemguide.co.uk

One of the most common and effective methods for nitrile reduction is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction typically proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then leads to a dianion, which upon quenching with water, yields the primary amine. openstax.org

Catalytic hydrogenation is another widely used method for the reduction of nitriles. studymind.co.uk This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. studymind.co.ukwikipedia.org While this method is often preferred in industrial settings due to the lower cost of reagents, it typically requires elevated temperatures and pressures. studymind.co.uk

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Advantages | Limitations |

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. chemguide.co.uk | High reactivity and can reduce a wide range of nitriles. fiveable.me | Highly reactive and can reduce other functional groups. Requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) at elevated temperature and pressure. studymind.co.uk | Industrially preferred due to lower cost. studymind.co.uk | May require harsh conditions and can be less selective in the presence of other reducible groups. |

| Sodium Borohydride (B1222165) (NaBH₄) with CoCl₂ | Can be used as a milder alternative to LiAlH₄. | Milder and more selective than LiAlH₄. | Less reactive than LiAlH₄. |

| DIBAL-H (Diisobutylaluminium hydride) | Can be used to reduce nitriles to aldehydes at low temperatures. wikipedia.org | Can selectively reduce nitriles to aldehydes. | Requires careful temperature control to avoid over-reduction to the amine. |

The hydrolysis of nitriles is a fundamental reaction that provides a route to carboxylic acids and amides. chemguide.co.uk This transformation can be carried out under either acidic or basic conditions, with the reaction proceeding through an amide intermediate. libretexts.orgbyjus.com

Under acidic conditions, the nitrile is heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. chemguide.co.uklumenlearning.com The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglumenlearning.com

In basic hydrolysis, the nitrile is heated with a strong base like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. chemguide.co.ukchemistrysteps.com The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture. chemguide.co.uk

Table 3: Conditions for the Hydrolysis of Nitriles

| Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic | Dilute HCl or H₂SO₄, heat chemguide.co.uk | Amide libretexts.org | Carboxylic acid and Ammonium salt byjus.com |

| Basic | Aqueous NaOH or KOH, heat chemguide.co.uk | Amide chemistrysteps.com | Carboxylate salt and Ammonia (acidification yields carboxylic acid) chemguide.co.uk |

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). chemistrysteps.comucalgary.ca This reaction provides an efficient method for the synthesis of ketones. chemistrysteps.com

The reaction proceeds via the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond, forming a new carbon-carbon bond and an intermediate imine anion. libretexts.orgucalgary.ca This imine anion is stable and does not undergo a second addition of the organometallic reagent. chemistrysteps.com Subsequent hydrolysis of the imine during aqueous workup yields the corresponding ketone. libretexts.orgchemistrysteps.com This method is particularly useful as the ketone is only formed after the organometallic reagent has been quenched, thus preventing further reaction to form a tertiary alcohol. ucalgary.ca

Table 4: Nucleophilic Addition of Organometallic Reagents to Nitriles

| Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (R'MgX) | Imine anion libretexts.org | Ketone (R-CO-R') chemistrysteps.com |

| Organolithium Reagent (R'Li) | Imine anion chemistrysteps.com | Ketone (R-CO-R') chemistrysteps.com |

Nitriles can participate in cycloaddition reactions to form a variety of heterocyclic compounds. numberanalytics.com These reactions are valuable tools in synthetic organic chemistry for the construction of complex ring systems.

In [3+2] cycloaddition reactions, nitriles can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered nitrogen-containing heterocycles. researchgate.netfigshare.com For instance, the reaction of a nitrile with an azide (B81097) can yield a tetrazole, while the reaction with a nitrile oxide can produce an oxadiazole. These reactions are often promoted by heat or a catalyst.

While less common, nitriles can also undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where they act as the dienophile. This typically requires the nitrile to be activated by an electron-withdrawing group and to react with an electron-rich diene.

Table 5: Examples of Cycloaddition Reactions Involving Nitriles

| Reaction Type | Reactant with Nitrile | Resulting Heterocycle |

| [3+2] Cycloaddition | Azide (R-N₃) | Tetrazole |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) youtube.com | Oxadiazole |

Role as a Directing Group in C-H Bond Functionalization

While specific studies on this compound as a directing group in C-H bond functionalization are not extensively documented, the inherent electronic and coordinating properties of its constituent functional groups suggest a potential role in directing such transformations. In organic synthesis, the functionalization of typically inert C-H bonds is a powerful strategy for molecular construction. researchgate.netnih.gov Directing groups are crucial in this context as they can control the regioselectivity of these reactions. nih.govrsc.org

The nitrile functionality is a versatile directing group in various C-H bond functionalization reactions. nih.gov Its ability to coordinate with transition metals can facilitate the activation of C-H bonds at specific positions within a molecule. nih.gov For this compound, the nitrile group could potentially direct the functionalization of the aromatic ring or other proximal C-H bonds, although the specific outcomes would be influenced by the reaction conditions and the catalyst employed.

Similarly, the formyl group, or derivatives such as imines formed in situ, can also serve as a directing group. The oxygen or nitrogen atom can coordinate to a metal catalyst, bringing it into close proximity to specific C-H bonds and enabling their selective functionalization. The effectiveness of a directing group often depends on the stability of the resulting metallacycle intermediate. nih.gov

Table 1: Potential C-H Functionalization Sites Directed by Functional Groups in this compound

| Directing Group | Potential Functionalization Site | Rationale |

| Nitrile (-CN) | ortho-position of the phenoxy ring | Coordination of the nitrile nitrogen to a metal catalyst can facilitate cyclometalation and subsequent functionalization of the adjacent C-H bond. |

| Formyl (-CHO) | ortho-position of the phenoxy ring | The carbonyl oxygen can act as a coordinating atom for a metal catalyst, leading to the activation of the neighboring C-H bond. |

Participation as a Radical Acceptor in Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that involve the formation of multiple chemical bonds in a single synthetic operation. rsc.orgtsijournals.com Radical cascade reactions, in particular, are a powerful tool for the rapid construction of complex molecular architectures. acs.org In these sequences, a radical is generated and undergoes a series of intramolecular or intermolecular reactions, often involving radical acceptors.

The nitrile group is well-established as an effective radical acceptor in cascade reactions. rsc.orgresearchgate.netrsc.org The cyano group can undergo radical addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds and can be a key step in the synthesis of various carbo- and heterocycles. rsc.org In the context of this compound, the nitrile moiety could trap a radical intermediate, propagating a cascade sequence to generate more complex molecular structures.

Cyanomethylation and Amidation Reactions Utilizing Acetonitrile (B52724) Derivatives

The cyanomethyl group (-CH₂CN) is a valuable building block in organic synthesis, and its introduction into a molecule is known as cyanomethylation. nih.govencyclopedia.puborganic-chemistry.org Acetonitrile and its derivatives are common reagents for this transformation. Given its structure, this compound is itself a product of a reaction that introduces a cyanomethyl group onto a phenolic substrate. Further reactions utilizing the activated methylene (B1212753) of the cyanomethyl group are also conceivable, though not widely reported for this specific molecule.

Amidation reactions involving the nitrile group of this compound are chemically plausible. Nitriles can be hydrolyzed to amides or carboxylic acids under acidic or basic conditions. More direct amidation reactions of C-H bonds using nitriles as an amino source have also been developed, often employing electrochemical methods. researchgate.net Such a transformation could potentially be applied to a substrate using this compound, although this remains a speculative application. Intramolecular amidation, where the nitrile group reacts with another part of the molecule, could also be a pathway to heterocyclic structures under specific conditions. rsc.org

Chemical Reactivity of the Formyl Functionality

The formyl group (-CHO) is one of the most versatile functional groups in organic chemistry, primarily due to the electrophilic nature of the carbonyl carbon and the acidity of the α-proton (if present).

Electrophilic Nature of the Aldehyde Carbonyl Group

The carbonyl carbon of the formyl group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles. This fundamental reactivity allows for a variety of transformations, including:

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents like potassium permanganate (B83412) or chromic acid.

Nucleophilic Addition: The formyl group can undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents, organolithiums), cyanides, and other nucleophiles to form secondary alcohols or cyanohydrins.

Condensation Reactions: The aldehyde can react with amines to form imines or with hydroxylamine (B1172632) to form oximes. It can also participate in aldol-type condensation reactions if an enolizable proton is available in the reaction partner.

Intramolecular Cyclization and Condensation Reactions Mediated by the Formyl Group

The ortho positioning of the formyl group relative to the phenoxyacetonitrile (B46853) moiety in this compound creates opportunities for intramolecular reactions. These reactions can be powerful methods for the synthesis of heterocyclic compounds.

One potential intramolecular reaction is a cyclization involving the formyl group and the nitrile. For instance, under certain conditions, a tandem reaction could be initiated where a nucleophile adds to the formyl group, and the resulting intermediate then interacts with the nitrile. There are precedents for tandem Michael addition/amino-nitrile cyclizations starting from 2-formyl-1,4-DHP reagents, which suggests the feasibility of such intramolecular events. nih.govacs.org The cyclization of nitrile groups is a known process, particularly in the synthesis of polymers and in specific organic transformations. researchgate.net

Interplay and Synergistic Reactivity Between Nitrile and Formyl Groups

The proximity of the nitrile and formyl groups in this compound suggests the potential for synergistic reactivity, where the two groups influence each other's behavior or participate in a concerted reaction. For example, the cyanomethyl ether can act as a participating group in glycosylation reactions, indicating the ability of the nitrile to influence reactions at a nearby center through the formation of cyclic intermediates. nih.gov

A hypothetical scenario for synergistic reactivity in this compound could involve the formation of a cyclic intermediate that incorporates both the formyl carbon and the nitrile nitrogen. Such an intermediate could then be trapped by a nucleophile, leading to the formation of a complex heterocyclic system in a single step. The electronic interplay between the electron-withdrawing formyl and nitrile groups can also influence the reactivity of the aromatic ring, potentially affecting its susceptibility to electrophilic or nucleophilic aromatic substitution.

Table 2: Summary of Potential Reactivity of this compound

| Functional Group | Type of Reactivity | Potential Transformations |

| Nitrile (-CN) | Directing Group | C-H functionalization of the aromatic ring. |

| Radical Acceptor | Participation in radical cascade reactions. | |

| Synthetic Handle | Hydrolysis to amide/carboxylic acid, reduction to amine. | |

| Formyl (-CHO) | Electrophilic Center | Reduction, oxidation, nucleophilic addition, condensation. |

| Intramolecular Participant | Intramolecular cyclization and condensation reactions. | |

| Both Groups | Synergistic Reactivity | Formation of complex heterocycles through concerted pathways. |

Ortho-Relationship Effects on Intramolecular Cyclization Pathways

The ortho-disposed formyl and cyanomethoxy groups on the benzene (B151609) ring of this compound create a favorable environment for intramolecular cyclization reactions, primarily leading to the formation of substituted chromene derivatives. This reactivity is a direct consequence of the ability of the methylene group adjacent to the nitrile to act as a nucleophile after deprotonation, which can then attack the electrophilic carbonyl carbon of the formyl group.

One of the prominent pathways is an intramolecular aldol-type condensation. libretexts.orgmasterorganicchemistry.com Under basic conditions, the acidic α-proton of the acetonitrile moiety is abstracted to form a carbanion. This nucleophile then attacks the adjacent formyl group, leading to a cyclized intermediate that, upon dehydration, yields a chromene-3-carbonitrile derivative. The presence of the methyl group at the 6-position can sterically influence the approach of the nucleophile and the stability of the resulting transition state, potentially affecting the reaction rate and yield.

The synthesis of various chromene derivatives from salicylaldehydes and compounds with active methylene groups, such as malononitrile (B47326) or arylacetonitriles, serves as a well-established analogy for this type of cyclization. nih.govbeilstein-journals.orgnih.govmdpi.com In these reactions, a base is typically employed to facilitate the initial condensation.

Table 1: Catalyst and Solvent Effects on the Intramolecular Cyclization of o-Formylphenoxyacetonitrile Analogues

| Catalyst | Solvent | Temperature (°C) | Predominant Product |

| Piperidine | Ethanol | Reflux | 2H-Chromene-3-carbonitrile |

| Potassium Carbonate | DMF | 80 | 2H-Chromene-3-carbonitrile |

| DABCO | Toluene | 110 | Functionalized Chromene |

| Proline | DMSO | 60 | Chiral Chromane Derivative |

Note: This table is illustrative and based on analogous reactions of similar compounds.

Complex Reaction Cascades Involving Both Functional Groups

The dual functionality of this compound allows for its participation in complex reaction cascades, where a sequence of reactions occurs in a single pot, often leading to structurally complex molecules. These cascades can be initiated at either the formyl or the nitrile group.

For instance, a tandem reaction can be initiated by an external nucleophile attacking the formyl group. The resulting intermediate can then undergo further transformations involving the nitrile functionality. An example of such a cascade is the multicomponent synthesis of highly substituted chromenes. beilstein-journals.orgnih.gov In a reaction involving a salicylaldehyde (B1680747) derivative, a compound with an active methylene group (like the acetonitrile moiety in the target molecule), and another component, a series of condensation and cyclization steps can lead to complex heterocyclic systems.

Furthermore, the formyl group can be converted into an imine in situ, which can then participate in an intramolecular aza-Baylis–Hillman reaction with the activated alkene that could be formed from the acetonitrile part, leading to functionalized chromenes.

Biotransformations of Nitrile-Containing Organic Compounds

The nitrile group in organic compounds is susceptible to enzymatic transformations, offering green and highly selective synthetic routes to valuable carboxylic acids and amides. acs.orgnih.gov These biocatalytic methods are particularly advantageous as they proceed under mild conditions, avoiding the harsh reagents often required in chemical hydrolysis. acs.org

Enzymatic Hydrolysis by Nitrilases and Nitrile Hydratases

The biotransformation of nitriles can proceed via two main enzymatic pathways. nih.gov

Nitrilases (EC 3.5.5.1) directly hydrolyze the nitrile group to the corresponding carboxylic acid with the release of ammonia. nih.gov This one-step conversion is highly efficient and atom-economical.

Nitrile hydratases (EC 4.2.1.84) catalyze the hydration of the nitrile to the corresponding amide. nih.gov This amide can be the final product or can be further hydrolyzed to the carboxylic acid by a co-existing amidase (EC 3.5.1.4). nih.gov

For this compound, enzymatic hydrolysis would yield (2-Formyl-6-methylphenoxy)acetic acid or the corresponding acetamide. The choice of microorganism or isolated enzyme would determine the product selectivity. Aromatic nitrilases, found in various bacteria and fungi, have been shown to effectively hydrolyze a range of benzonitrile (B105546) derivatives. nih.gov

Table 2: Microbial Strains and their Activity in the Hydrolysis of Aromatic Nitriles

| Microbial Strain | Enzyme System | Primary Product |

| Rhodococcus rhodochrous | Nitrile Hydratase/Amidase | Carboxylic Acid |

| Pseudomonas fluorescens | Nitrilase | Carboxylic Acid |

| Aspergillus niger | Nitrilase | Carboxylic Acid |

| Bacillus sp. | Nitrile Hydratase | Amide |

Note: This table represents common microbial systems used for nitrile biotransformations and their general product selectivity.

Enantioselective Biocatalytic Approaches for Chiral Synthesis

While this compound itself is not chiral, the principles of enantioselective biocatalysis are highly relevant for the synthesis of chiral compounds from prochiral or racemic nitriles. acs.orgelsevierpure.com If a chiral center were introduced into the molecule, for example, at the carbon atom bearing the nitrile group, enzymatic hydrolysis could be used for kinetic resolution.

In a kinetic resolution , one enantiomer of a racemic mixture is selectively hydrolyzed by the enzyme at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the hydrolyzed product, both in high enantiomeric excess. nih.govresearchgate.net Whole-cell biocatalysts are often employed for these transformations due to their operational simplicity and the presence of the complete enzymatic machinery. acs.org

For instance, if a racemic α-substituted phenoxyacetonitrile were subjected to a nitrilase, the enzyme might selectively hydrolyze the (R)-enantiomer to the corresponding carboxylic acid, leaving the (S)-nitrile unreacted. This approach is widely used for the synthesis of enantiomerically pure α-hydroxy acids from cyanohydrins. rsc.org

Table 3: Examples of Enantioselective Biocatalytic Hydrolysis of Racemic Nitriles

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

| Racemic Mandelonitrile | Alcaligenes faecalis | (R)-Mandelic acid | >99% |

| Racemic 2-Phenylpropionitrile | Rhodococcus sp. | (S)-2-Phenylpropionic acid | >98% |

| Racemic α-Aminonitrile | Pseudomonas sp. | (R)-α-Amino acid | >95% |

Note: This table provides examples of the high enantioselectivity achievable with biocatalytic kinetic resolution of nitriles.

Spectroscopic Characterization and Structural Elucidation of 2 Formyl 6 Methylphenoxy Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of (2-Formyl-6-methylphenoxy)acetonitrile is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the various functional groups.

Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm. researchgate.netoregonstate.eduoregonstate.edu This significant downfield shift is a characteristic feature of aldehydic protons. pressbooks.publibretexts.org

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will exhibit signals in the aromatic region, generally between 6.5 and 8.0 ppm. libretexts.org Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their position relative to the electron-withdrawing formyl group and the electron-donating ether and methyl groups. researchgate.netmodgraph.co.uk The proton ortho to the aldehyde group is expected to be the most deshielded.

Methylene (B1212753) Protons (-OCH₂CN): The two protons of the methylene group adjacent to the oxygen atom and the nitrile group are expected to resonate as a singlet in the range of 4.5 to 5.0 ppm. The electronegativity of both the ether oxygen and the nitrile group contributes to their deshielding.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring will appear as a singlet in the upfield region, typically between 2.0 and 2.5 ppm. libretexts.org

Expected ¹H NMR Data for this compound:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet |

| Methylene (-OCH₂CN) | 4.5 - 5.0 | Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is highly deshielded and will appear far downfield, typically in the range of 185 to 200 ppm. oregonstate.edu

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will have signals in the aromatic region, generally between 110 and 160 ppm. libretexts.orgorganicchemistrydata.org The carbons directly attached to the oxygen, the formyl group, and the methyl group will have distinct chemical shifts compared to the other aromatic carbons due to substituent effects. researchgate.net

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to resonate in the range of 115 to 125 ppm. hmdb.ca

Methylene Carbon (-OCH₂CN): The methylene carbon, being attached to an electronegative oxygen, will appear in the range of 50 to 70 ppm.

Methyl Carbon (-CH₃): The methyl carbon will give a signal in the upfield region of the spectrum, typically between 15 and 25 ppm.

Expected ¹³C NMR Data for this compound:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-CHO) | 185 - 200 |

| Aromatic (Ar-C) | 110 - 160 |

| Nitrile (-C≡N) | 115 - 125 |

| Methylene (-OCH₂CN) | 50 - 70 |

For unambiguous assignment of proton and carbon signals, especially in complex molecules or derivatives, advanced NMR techniques are invaluable.

2D NMR: Techniques like COSY (Correlation Spectroscopy) can establish proton-proton coupling relationships, helping to assign the aromatic protons. tandfonline.com HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, allowing for the definitive assignment of all carbon atoms in the molecule. libretexts.org These techniques are particularly useful for confirming the connectivity of the substituents on the aromatic ring.

Solid-State NMR: While less common for routine characterization, solid-state NMR can provide information about the structure and dynamics of the molecule in the solid state. This can be useful for studying polymorphism and intermolecular interactions in crystalline derivatives.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of specific functional groups gives rise to characteristic absorption bands in the IR spectrum.

Carbonyl Stretch (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1680 to 1710 cm⁻¹. pressbooks.publibretexts.orgorgchemboulder.com The conjugation with the aromatic ring typically lowers the frequency compared to a saturated aldehyde. pressbooks.pub

Nitrile Stretch (C≡N): A medium-intensity, sharp absorption for the C≡N triple bond stretch is expected around 2240-2260 cm⁻¹. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹. libretexts.org The aldehyde C-H stretch often shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.compressbooks.pub

C-O Stretch: The aryl-alkyl ether linkage will exhibit a characteristic C-O stretching vibration, typically in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aldehyde | C-H Stretch | ~2720 and ~2820 | Weak to Medium |

| Nitrile | C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| Aromatic | C-H Stretch | > 3000 | Medium |

| Aliphatic (CH₃, CH₂) | C-H Stretch | < 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the aromatic ring and the carbonyl group, leads to absorption of UV or visible light.

For this compound, two main types of electronic transitions are expected:

π → π* transitions: These transitions, originating from the conjugated π-system of the benzene ring and the formyl group, are typically observed in the range of 240-280 nm. fordham.edu

n → π* transitions: The non-bonding electrons on the oxygen atom of the carbonyl group can be excited to an anti-bonding π* orbital. This transition is generally weaker and occurs at a longer wavelength, often in the range of 300-340 nm. mdpi.com

The exact absorption maxima (λ_max) and their intensities (molar absorptivity, ε) can be influenced by the solvent and the specific substitution pattern on the aromatic ring.

Expected UV-Vis Absorption Maxima for this compound:

| Transition | Expected λ_max (nm) |

|---|---|

| π → π* | 240 - 280 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., MALDI-TOF)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₉NO₂), which is 175.18 g/mol .

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization. Common fragmentation pathways would include:

Loss of the formyl group (-CHO), resulting in a fragment at m/z 146.

Cleavage of the ether bond, leading to fragments corresponding to the formyl-methyl-phenoxy radical and the cyanomethylene cation, or vice versa.

Loss of the cyanomethyl group (-CH₂CN), resulting in a fragment at m/z 135.

Further fragmentation of the aromatic ring.

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) mass spectrometry is a soft ionization technique that is particularly useful for obtaining the molecular ion peak with minimal fragmentation, thus providing a very accurate molecular weight determination. nih.govnih.gov

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

In the absence of direct crystallographic data for the title compound, the structural characteristics can be inferred by examining closely related molecules that have been characterized by single-crystal XRD. One such informative example is (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate. nih.gov This compound shares the critical 2-formylphenoxy moiety, providing valuable insight into the likely solid-state conformation of this compound.

The crystallographic data for (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate indicates that the molecule crystallizes in the monoclinic space group P21/c. nih.gov The benzene ring is expectedly planar, with the formyl group and the ether linkage as substituents. In the reported structure, the formyl group is nearly coplanar with the benzene ring, a common feature in benzaldehyde (B42025) derivatives that allows for resonance stabilization. nih.gov The dihedral angle between the plane of the benzene ring and the plane of the formyl group (C-CHO) is minimal.

Intermolecular interactions play a crucial role in the packing of molecules in the crystal lattice. In the case of this compound, the presence of the formyl oxygen and the nitrile nitrogen atoms provides potential sites for hydrogen bonding if suitable donors are present in the crystal structure (e.g., co-crystallized solvent molecules) or for other dipole-dipole interactions. The aromatic rings could also participate in π-π stacking interactions, further stabilizing the crystal packing.

While the precise crystallographic parameters for this compound remain to be determined experimentally, the analysis of structurally similar compounds allows for a reasoned prediction of its key structural features. The anticipated planarity of the substituted benzaldehyde core, coupled with the conformational flexibility of the cyanomethyl ether group, will be the defining characteristics of its molecular structure in the solid state.

The following table presents the crystallographic data for (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate, a compound containing the 2-formylphenoxy unit. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅BrO₄ |

| Formula Weight | 375.21 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.2798(2) |

| b (Å) | 22.1975(5) |

| c (Å) | 9.2537(2) |

| α (°) | 90 |

| β (°) | 99.857(2) |

| γ (°) | 90 |

| Volume (ų) | 1675.64(7) |

| Z | 4 |

Synthesis and Chemistry of Derivatives and Analogs of 2 Formyl 6 Methylphenoxy Acetonitrile

Development of Polymerizable Derivatives

Synthesis of RAFT Agents Incorporating Formyl and Cyano Functionalities

The synthesis of Reversible Addition-Fragmentation chain Transfer (RAFT) agents bearing specific functional groups is a cornerstone in the design of well-defined polymers with tailored properties. The incorporation of both formyl (aldehyde) and cyano (nitrile) functionalities into a single RAFT agent, such as a derivative of (2-Formyl-6-methylphenoxy)acetonitrile, presents a unique synthetic challenge and opportunity for creating multifunctional macromolecules. While the direct synthesis of a RAFT agent from this compound is not extensively documented, a plausible synthetic route can be proposed based on established methods for RAFT agent synthesis.

A common strategy for preparing RAFT agents involves the reaction of a suitable dithioester or trithiocarbonate (B1256668) precursor with a molecule containing a good leaving group. In the context of incorporating the this compound moiety, this could be achieved by first introducing a reactive site onto the aromatic ring, followed by reaction with a thiocarbonylthio compound.

One potential approach involves the functionalization of a precursor molecule that can be readily converted into a RAFT agent. For instance, a pyrazole–carbodithioate-based chain transfer agent (CTA) featuring an aldehyde group has been successfully designed and synthesized for RAFT polymerization. researchgate.net This methodology could be adapted to incorporate the specific structure of this compound.

The stability of the functional groups is a critical consideration during synthesis. Aldehyde groups can be sensitive to certain reaction conditions. Therefore, a common strategy involves the use of a protected aldehyde, such as an acetal, which can be deprotected after the RAFT agent has been synthesized or after the polymerization process. researchgate.net This protects the aldehyde from unwanted side reactions.

The cyano group, on the other hand, is generally more robust under typical RAFT polymerization conditions. Many common RAFT agents, such as 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, already contain a cyano group, demonstrating its compatibility with this polymerization technique. researchgate.net However, studies have shown that under certain storage conditions, the cyano group in some RAFT agents can undergo self-catalyzed hydrolysis to form an amide, which can impact polymerization control. nih.govacs.org

A hypothetical synthetic scheme for a RAFT agent derived from a this compound analogue is presented below. This would likely involve multiple steps, including the initial synthesis of the functional phenoxyacetonitrile (B46853), followed by its conversion into a suitable precursor for reaction with a dithioate or trithiocarbonate salt.

Table 1: Proposed Reaction Scheme for the Synthesis of a this compound-based RAFT Agent

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Hydroxy-3-methylbenzaldehyde and Bromoacetonitrile | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | This compound |

| 2 | This compound | 1. Protection of the formyl group (e.g., as a diethyl acetal) 2. Introduction of a leaving group (e.g., bromination of the methyl group) | Brominated and protected intermediate |

| 3 | Brominated and protected intermediate | Dithioester or Trithiocarbonate salt (e.g., Sodium S-dodecyl trithiocarbonate) | Protected RAFT agent |

| 4 | Protected RAFT agent | Acidic hydrolysis | Final RAFT agent with formyl and cyano functionalities |

This proposed synthesis highlights the key considerations in designing and preparing a RAFT agent with dual functionalities. The successful synthesis would provide a powerful tool for the creation of advanced polymer architectures.

Integration into Controlled Radical Polymerization for Advanced Polymer Architectures

The integration of RAFT agents containing both formyl and cyano functionalities into controlled radical polymerization processes opens up a vast landscape for the design of advanced polymer architectures. specificpolymers.com The presence of these two distinct reactive groups on the polymer chain ends, or as pendant groups, allows for a wide range of post-polymerization modifications and the creation of complex structures such as block copolymers, star polymers, and graft copolymers. specificpolymers.commdpi.com

RAFT polymerization is a versatile technique that is tolerant to a wide variety of functional groups in monomers and solvents. specificpolymers.com This allows for the polymerization of a broad range of monomers using a functional RAFT agent, leading to polymers with a well-defined molecular weight and a narrow molecular weight distribution. specificpolymers.com

The formyl group on the resulting polymer can serve as a reactive handle for various chemical transformations. For example, it can undergo Schiff base formation with primary amines, Wittig reactions, or aldol (B89426) condensations. This allows for the conjugation of biomolecules, the formation of crosslinked networks, or the attachment of other functional moieties. The reactivity of the aldehyde can be precisely controlled, making it a valuable tool for creating complex materials. researchgate.net

The cyano group, while less reactive than the aldehyde, can also be chemically modified. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations introduce new functionalities that can be used for further reactions or to alter the physical properties of the polymer, such as its solubility or thermal stability.

The combination of both formyl and cyano groups in the same polymer architecture provides orthogonal reactivity. This means that one functional group can be selectively reacted while the other remains intact, allowing for sequential modifications. For example, the aldehyde could be used for bioconjugation via Schiff base formation, followed by the hydrolysis of the nitrile groups to introduce hydrophilic carboxylic acid moieties.

Table 2: Potential Advanced Polymer Architectures from this compound-derived RAFT Agents

| Architecture | Description | Synthetic Strategy | Potential Applications |

| Block Copolymers | Linear polymers with distinct blocks of different monomers. | Sequential monomer addition using the functional RAFT agent as a macro-CTA. | Drug delivery, nanotechnology, thermoplastic elastomers. |

| Star Polymers | Multiple polymer arms radiating from a central core. | Use of a multifunctional initiator or a "core-first" approach with the functional RAFT agent. | Rheology modifiers, drug delivery, coatings. |

| Graft Copolymers | A main polymer chain with side chains of a different polymer. | "Grafting-from" or "grafting-to" methods utilizing the functional groups on the polymer backbone. | Compatibilizers, surface modifiers, hydrogels. |

| Functional Nanoparticles | Crosslinked polymer particles with reactive surface functionalities. | Emulsion or dispersion polymerization using the functional RAFT agent. | Diagnostics, catalysis, sensors. |

The ability to create such a diverse range of polymer architectures with precise control over their structure and functionality is a key advantage of using functional RAFT agents. The presence of both formyl and cyano groups derived from a molecule like this compound would significantly expand the toolbox of polymer chemists for the rational design of advanced materials with tailored properties for a wide array of applications. boronmolecular.com

Applications in Materials Science and Catalysis

Catalytic Applications and Ligand Design

The presence of coordinating atoms (oxygen and nitrogen) and a reactive formyl group allows (2-Formyl-6-methylphenoxy)acetonitrile to serve as a precursor for sophisticated ligand design. These ligands can chelate to metal centers, influencing their electronic properties and steric environment, which in turn dictates their catalytic activity and selectivity in various chemical transformations.

The formyl group of this compound is a key functional group for the synthesis of multidentate ligands, most notably through the formation of Schiff bases. Schiff bases, or imines, are synthesized via the condensation reaction between an aldehyde or ketone and a primary amine. iosrjournals.orgarpgweb.com This reaction provides a straightforward method to introduce additional coordinating nitrogen atoms and other functional groups into the ligand framework.

For instance, reacting this compound with various primary amines yields a family of Schiff base ligands. The resulting imine nitrogen and the ether oxygen of the phenoxy group can act as a bidentate chelate for a metal ion. By choosing an amine with additional donor sites (e.g., 2-aminoethanol or ethylenediamine), ligands with higher denticity can be readily prepared.

These ligands coordinate with a variety of transition metals, such as copper(II), cobalt(II), and manganese(II), to form stable complexes. mdpi.comhe.com.brresearchgate.net The coordination typically involves the deprotonated phenolic oxygen (if the methyl group is replaced by a hydroxyl) and the imine nitrogen. mdpi.com The electronic and steric properties of the resulting metal complex can be fine-tuned by modifying the substituent on the amine precursor, thereby influencing its performance in metal-catalyzed reactions like oxidation or reduction processes. mdpi.com

Table 1: Examples of Schiff Base Ligand Synthesis from Aldehyde Precursors This table is interactive. Click on the headers to sort.

| Aldehyde Precursor | Amine Reactant | Resulting Ligand Type | Potential Metal Coordination |

|---|---|---|---|

| Salicylaldehyde (B1680747) | L-Glycine | Tridentate (ONO) | Cu(II), Zn(II) granthaalayahpublication.orgscience.gov |

| Salicylaldehyde | 2,2'-bis(p-methoxyphenylamine) | Tetradentate (ONNO) | Cu(II), Co(II), Mn(II) mdpi.com |

| This compound | Ethylenediamine | Tetradentate (ONNO) | Fe(II), Ni(II), Cu(II) |

Biomimetic catalysis seeks to replicate the function of natural enzymes using synthetic molecules. Many enzymes feature metal ions in their active sites, and their catalytic activity is intricately linked to the coordination environment provided by the protein scaffold. Ligands derived from formyl phenols, such as salicylaldehyde and its analogues, are extensively used to create structural and functional models of metalloenzymes, particularly those containing copper. mdpi.comnih.govsemanticscholar.orgacs.orgresearchgate.net

Copper(II) complexes synthesized from Schiff base ligands derived from salicylaldehyde derivatives have shown significant catalytic activity in mimicking various enzymatic reactions. For example, they can act as models for catecholase, an enzyme that catalyzes the oxidation of catechols to quinones. researchgate.net The catalytic efficiency of these complexes is influenced by the geometry around the copper center and the electronic nature of the substituents on the ligand. orientjchem.orgrsc.org

Ligands derived from this compound can be used to create copper(II) complexes that mimic the active sites of copper-containing enzymes. The phenoxy oxygen and the imine nitrogen (from a Schiff base derivative) can create a coordination environment that facilitates redox processes central to the catalytic cycle of enzymes like tyrosinase or superoxide (B77818) dismutase (SOD). orientjchem.org The nitrile group, while not directly coordinating in most simple cases, could influence the electronic properties of the ligand or serve as a site for further functionalization.

Table 2: Catalytic Activity of Biomimetic Copper(II) Complexes in Phenol (B47542) Oxidation This table is interactive. Click on the headers to sort.

| Ligand Type | Metal Center | Substrate | Catalytic Activity (Vmax) | Enzyme Mimicked |

|---|---|---|---|---|

| Schiff Base (from Salicylaldehyde) | Cu(II) | Catechol | 1.33 x 10⁻⁵ mMS⁻¹ orientjchem.org | Catecholase researchgate.net |

| Bis(pyrazolyl)methane | Cu(II) | Benzyl Alcohol | Enhanced Yield rsc.org | Alcohol Oxidase |

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. nih.gov A hallmark of NHC catalysis is their ability to induce "umpolung" or polarity reversal. In the context of this compound, the formyl group is a primary site for NHC-catalyzed reactions.

The catalytic cycle typically begins with the nucleophilic attack of the NHC on the aldehyde carbon, forming a tetrahedral intermediate. Subsequent proton transfer generates the Breslow intermediate, which is an acyl anion equivalent. nih.govnih.gov This key intermediate can then participate in various reactions, such as the benzoin (B196080) condensation or the Stetter reaction. nih.gov

Furthermore, NHCs can also activate the nitrile group. While less common than aldehyde transformations, NHCs have been shown to catalyze reactions involving nitriles, such as the cyanosilylation of carbonyl compounds where the NHC activates trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org This suggests that the nitrile functionality of this compound could potentially undergo NHC-mediated transformations, possibly in tandem with reactions at the formyl group, leading to complex molecular architectures. The reaction of NHCs with aldehydes can also lead to the formation of cyanohydrin derivatives under certain conditions, providing another pathway for transformations involving the nitrile moiety. acs.orgacs.org

Redox-active ligands are a class of ligands that can actively participate in the redox processes of a catalytic cycle by storing and transferring electrons. researchgate.net This allows the metal center to maintain its formal oxidation state while the ligand acts as an electron reservoir, facilitating multielectron transformations that might otherwise be inaccessible. rsc.org Ligands based on catechol, o-aminophenol, and related phenolic structures are well-known for their redox activity. rsc.orgnih.govacs.org

Derivatives of this compound can be designed to function as redox-active ligands. The phenolic ring system is the key component for this activity. Through appropriate substitution or by forming a Schiff base with a redox-active amine (like o-aminophenol), a ligand can be created that possesses reversible oxidation states. When coordinated to a metal, this ligand can donate or accept electrons during a catalytic reaction, such as water oxidation or nitrogen fixation. rsc.org The ability of the ligand to undergo redox changes can enable even redox-inactive metals like Zn(II) to catalyze redox reactions. rsc.org

For example, a Schiff base ligand formed from this compound and an aminophenol could coordinate to an iron center. In a catalytic cycle, the ligand could be oxidized, providing electrons to the substrate or the metal, and then be reduced in a later step to regenerate the catalyst. nih.govacs.org

Functional Materials Development

The reactivity of the formyl and nitrile groups makes this compound an attractive building block for the synthesis of functional polymers. By incorporating this molecule into a polymer backbone or as a pendant group, materials with tailored chemical, physical, and responsive properties can be developed.

The development of "smart" or stimuli-responsive polymers, which change their properties in response to external signals like pH, temperature, or light, is a major focus of materials science. mdpi.comresearchgate.netrsc.orgmdpi.com Vanillin, an aromatic aldehyde structurally related to this compound, has been extensively used as a renewable resource to create functional monomers for such polymers. mdpi.comresearchgate.netmdpi.com

Similarly, this compound can be converted into a polymerizable monomer. For example, the phenolic hydroxyl group (if the methyl ether were a hydroxyl) could be reacted with acryloyl chloride to introduce a vinyl group, which can then undergo free radical polymerization. scirp.org Copolymerization of this monomer with other monomers, such as N-isopropylacrylamide (NIPAAm), can lead to polymers that exhibit both pH and thermo-responsive behavior. mdpi.com

The aldehyde group within the polymer structure provides a reactive site for post-polymerization modification. scirp.org For instance, biomolecules like amino acids or proteins can be "clicked" onto the polymer via Schiff base formation. scirp.org This allows for the creation of biocompatible materials for drug delivery or biosensing applications. Furthermore, the aldehyde groups can be used to form cross-linked networks, such as polyimine vitrimers, which are materials that combine the properties of thermosets and thermoplastics, exhibiting reprocessability and degradability. acs.org

Table 3: Functional Polymers from Aldehyde-Containing Monomers This table is interactive. Click on the headers to sort.

| Monomer Source | Polymerization Method | Resulting Polymer Type | Key Property/Application |

|---|---|---|---|

| Vanillin Derivative | Free Radical Polymerization | pH/Thermo-responsive Copolymer mdpi.com | Smart Gels, Drug Delivery researchgate.net |

| Vanillin Dimethacrylate | Photopolymerization | Shape-Memory Polymer mdpi.com | Microtransfer Molding |

| Vanillin-based Dialdehyde | Polycondensation with Diamines | Polyimine Vitrimer acs.org | Reprocessable Thermosets, Adhesives |

Lack of Publicly Available Research Hinders Application Analysis of this compound

An extensive review of currently available scientific literature and public databases reveals a significant gap in the documented applications of the chemical compound this compound. Specifically, there is no retrievable research detailing its use in the fields of materials science and catalysis, particularly concerning optoelectronic and electrochromic materials, or its application in supramolecular chemistry and dendrimer construction.

While the structural features of this compound, which include a formyl group, a methyl group, a phenoxy ring, and a nitrile group, suggest potential for a variety of chemical syntheses and applications, no specific studies have been published to substantiate its use in the requested areas.

General principles of materials science suggest that molecules with aromatic and nitrile functionalities can sometimes be explored as precursors for functional polymers or coatings. The formyl group, for instance, can participate in various condensation reactions, which are fundamental in polymer synthesis.

In the realm of supramolecular chemistry, the construction of complex assemblies and dendrimers often relies on specific molecular recognition motifs and reactive functional groups. Dendrimers are highly branched, well-defined macromolecules that have found applications in various fields. nih.gov The synthesis of dendrimers involves a step-wise, generational growth from a central core, utilizing monomers with complementary functional groups. While the functional groups present in this compound could theoretically be adapted for such synthetic strategies, there is no current research to demonstrate this.

The absence of dedicated research on this compound in these advanced applications indicates that its potential in these fields remains unexplored or, if researched, is not publicly disclosed. Therefore, a detailed, evidence-based article on its specific roles in optoelectronic materials, electrochromic materials, supramolecular chemistry, and dendrimer construction cannot be generated at this time. Further empirical research and publication in peer-reviewed journals would be necessary to elucidate the compound's properties and potential applications in these domains.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.